molecular formula C10H7ClN2O3S B15194502 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride

Cat. No.: B15194502
M. Wt: 270.69 g/mol
InChI Key: FALJDJGJWQSYBM-UHFFFAOYSA-N
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Description

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It is a diazo compound, which means it contains a diazo group (-N=N-) attached to a naphthalene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride typically involves the diazotization of 5-hydroxy-1-naphthalenesulfonyl chloride. The reaction conditions often require the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the diazonium salt, which is then converted to the diazo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with phenols or amines to form azo compounds.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and other derivatives.

    Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.

    Industry: The compound is used in the production of dyes and pigments due to its ability to form brightly colored azo compounds.

Mechanism of Action

The mechanism of action of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride involves the formation of reactive intermediates, such as diazonium ions, which can then react with various nucleophiles. These reactions often lead to the formation of stable products, such as azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride can be compared with other diazo compounds, such as:

    2-Diazo-1-naphthol-5-sulfonyl chloride: Similar in structure but with different reactivity and applications.

    6-Diazo-5,6-dihydro-5-oxonaphthalin-2-sulfonyl chloride: Another diazo compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

IUPAC Name

6-diazo-5-hydroxy-5H-naphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5,10,14H

InChI Key

FALJDJGJWQSYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)Cl

Origin of Product

United States

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